7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid
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Overview
Description
7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid is a complex organic compound with a unique structure that includes a cyclopentenone ring, a hydroxy group, and a phenylethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid can be achieved through several synthetic routes. One practical method involves the ZnCl2 catalyzed Piancatelli isomerization of methyl 8-(furan-2-yl)-8-hydroxyoctanoate, which can be obtained by reduction with NaBH4 from methyl 8-(furan-2-yl)-8-oxooctanoate . This method is not only environmentally friendly but also enhances overall yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various biochemical reactions. The phenylethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate: A similar compound with a methyl ester group instead of the carboxylic acid group.
Ethyl 7-(3-hydroxy-5-oxo-1-cyclopenten-1-yl)heptanoate: Another similar compound with an ethyl ester group.
Uniqueness
7-[3-Hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid is unique due to its specific combination of functional groups and the presence of the phenylethyl substituent, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61375-64-2 |
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Molecular Formula |
C20H26O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
7-[3-hydroxy-5-oxo-2-(2-phenylethyl)cyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C20H26O4/c21-18-14-19(22)17(13-12-15-8-4-3-5-9-15)16(18)10-6-1-2-7-11-20(23)24/h3-5,8-9,19,22H,1-2,6-7,10-14H2,(H,23,24) |
InChI Key |
ZTXUFBNZYJZXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C(C1=O)CCCCCCC(=O)O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
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